2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C23H20Cl3N5OS and a molecular weight of 520.872 . This compound is notable for its intricate structure, which includes a phenyl group, a trichloroethyl group, and a phenyldiazenyl group, among others. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the phenyldiazenyl group: This step typically involves the diazotization of aniline derivatives followed by coupling with phenyl compounds.
Introduction of the trichloroethyl group: This can be achieved through the reaction of trichloroacetyl chloride with appropriate amines.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Chemical Reactions Analysis
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to modifications in their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This can result in the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is unique due to its combination of functional groups. Similar compounds include:
2-phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide: This compound has a nitro group instead of the phenyldiazenyl group, leading to different reactivity and applications.
2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide:
These similar compounds highlight the importance of specific functional groups in determining the chemical behavior and applications of organic molecules.
Properties
CAS No. |
294658-24-5 |
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Molecular Formula |
C23H20Cl3N5OS |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c24-23(25,26)21(28-20(32)15-16-7-3-1-4-8-16)29-22(33)27-17-11-13-19(14-12-17)31-30-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,28,32)(H2,27,29,33) |
InChI Key |
KHFJLXYCYPISTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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